molecular formula C27H33N5O4 B2715920 7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-76-0

7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2715920
CAS No.: 1021095-76-0
M. Wt: 491.592
InChI Key: POUVBFMHJFCVKT-UHFFFAOYSA-N
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Description

This compound, 7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the field of kinase inhibitor research. Its primary research value lies in its role as a key building block for the synthesis of potent and selective inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) [https://patents.google.com/patent/WO2022256882A1/]. RIPK1 is a central regulator of necroptosis , a form of programmed inflammatory cell death implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), inflammatory conditions, and ischemic injuries. The structural complexity of this molecule, featuring a pyrazolopyridin-one core functionalized with a piperazine-carboxamide linker and a cyclohexanecarbonyl group, is designed to interact with specific allosteric sites on the RIPK1 kinase domain. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to develop novel therapeutic candidates that can effectively modulate the necroptotic pathway, offering a potential strategy for intervening in cell death-driven pathologies. Its application is strictly confined to non-clinical laboratory research for the advancement of scientific knowledge.

Properties

IUPAC Name

7-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O4/c1-36-17-16-29-18-22(24-23(19-29)27(35)32(28-24)21-10-6-3-7-11-21)26(34)31-14-12-30(13-15-31)25(33)20-8-4-2-5-9-20/h3,6-7,10-11,18-20H,2,4-5,8-9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUVBFMHJFCVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule with diverse biological activities. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C27H33N5O4
  • Molecular Weight : 491.592 g/mol
  • IUPAC Name : 7-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one

This compound features a pyrazolo-pyridine backbone, which is known for its pharmacological properties, including anti-inflammatory and analgesic effects.

In Vitro Studies

In vitro studies on similar compounds indicate that they can inhibit various cancer cell lines by modulating kinase activity. The following table summarizes key findings related to similar compounds:

CompoundTargetIC50 (µM)Effect
JNJ-1661010FAAH<0.1Analgesic effects in animal models
Compound ACDK0.5Anti-proliferative in breast cancer cells
Compound BPI3K0.3Induces apoptosis in leukemia cells

These studies suggest that the presence of the piperazine moiety enhances the compound's ability to interact with biological targets effectively.

In Vivo Studies

Research involving related compounds has demonstrated significant therapeutic effects in animal models:

  • Analgesic Effects : Compounds inhibiting FAAH have been shown to reduce pain responses in models of neuropathic pain and inflammatory pain .
  • Antitumor Activity : In vivo studies indicate that pyrazolo-pyridine derivatives can inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Case Studies

  • Case Study on Pain Management :
    • Researchers evaluated the analgesic properties of a related piperazine derivative in a rat model of neuropathic pain. The compound significantly reduced allodynia and hyperalgesia, suggesting a potential role for this class of compounds in chronic pain management .
  • Case Study on Cancer Therapy :
    • A study focused on the anti-cancer properties of pyrazolo-pyridine derivatives showed that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. The pyrazolo[4,3-c]pyridine framework has been associated with the inhibition of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Inhibition of Enzymatic Activity

The compound's design allows it to act as an inhibitor of specific enzymes involved in disease processes. For example, similar compounds have been identified as inhibitors of protein kinases and other enzymes critical for tumor growth and survival. This inhibition can lead to reduced tumor progression and enhanced sensitivity to existing therapies .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related pyrazolo[4,3-c]pyridine derivative. The results indicated a dose-dependent reduction in tumor size in xenograft models of breast cancer, suggesting that modifications to the piperazine moiety could enhance therapeutic outcomes .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to established antibiotics, indicating potential for development into a new therapeutic agent for treating infections resistant to current treatments .

Comparison with Similar Compounds

Key Observations:

Core Diversity: The target compound’s pyrazolo[4,3-c]pyridinone core is distinct from pyrazolo-pyrimidinones (e.g., MK66) and pyrano-fused derivatives (e.g., compound 6 in ). This difference influences ring strain, electron distribution, and binding pocket compatibility.

Substituent Complexity : The target compound’s piperazine-cyclohexanecarbonyl group is unique compared to simpler substituents (e.g., methyl, methoxy) in analogues. This moiety likely enhances pharmacokinetic properties, such as solubility and metabolic stability .

Synthetic Routes: While many analogues (e.g., ) are synthesized via one-pot multi-component reactions, the target compound likely requires sequential coupling steps due to its intricate substituents, as seen in piperazine-linked pyrazolopyrimidinones .

Piperazine-Containing Analogues

Piperazine derivatives are prevalent in bioactive molecules due to their ability to modulate pharmacokinetics and receptor interactions. Key comparisons include:

  • Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Features a piperazine linked to a pyrazole via a butanone spacer. Unlike the target compound, it lacks a fused heterocyclic core but shares the piperazine’s role in enhancing binding affinity through nitrogen lone-pair interactions .
  • 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) : Demonstrates piperazine’s versatility in forming disulfide bridges, contrasting with the target compound’s acylated piperazine. This highlights the pharmacophore’s adaptability to diverse therapeutic targets .

Functional Group Analysis

  • 2-Methoxyethyl Substituent : Enhances solubility relative to purely alkyl chains (e.g., propyl in ), balancing the compound’s hydrophobicity.

Q & A

Q. What synthetic strategies are employed to construct the pyrazolo[4,3-c]pyridine core in compounds like this target molecule?

The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions involving pyrazol-5-amine derivatives and aldehydes or ketones. For example, cyclization of substituted hydrazides with phosphorous oxychloride at elevated temperatures (120°C) can yield fused pyrazole-oxadiazole systems, as demonstrated in the synthesis of structurally related pyrazolo[1,5-a]pyrimidines . Additionally, solvent-free condensation reactions between barbituric acids, pyrazol-5-amines, and aldehydes offer efficient routes to pyrazolo-pyrido-pyrimidine derivatives .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups.
  • NMR (¹H and ¹³C) : To map the piperazine, cyclohexanecarbonyl, and methoxyethyl substituents. For instance, ¹H NMR can resolve splitting patterns for the 2-methoxyethyl group (δ ~3.2–3.6 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What in vitro assays are commonly used to evaluate the biological activity of such compounds?

Standard assays include:

  • Antibacterial screening : Using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution to determine MIC values .
  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Enzyme inhibition studies : For targets like carbonic anhydrase isoforms (hCA I/II), using spectrophotometric methods to measure IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of piperazine-carbonyl derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic acyl substitution for piperazine acylation .
  • Catalysis : Using iodine or acetic acid to facilitate cyclization steps, as seen in pyrazolo[3,4-c]pyrazole synthesis .
  • Temperature control : Reflux in ethanol for hydrazine-mediated condensations minimizes side reactions . Contradictions in yield data (e.g., 55–70% in piperazine derivatives ) may arise from steric hindrance from the cyclohexanecarbonyl group, requiring iterative adjustments.

Q. What computational methods validate the bioavailability of this compound, and how do structural modifications (e.g., methoxyethyl) influence pharmacokinetics?

  • Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. The methoxyethyl group improves solubility (cLogP reduction) but may increase molecular weight .
  • Veber’s criteria : Polar surface area (PSA <140 Ų) and rotatable bonds (<10) predict intestinal absorption. The piperazine moiety contributes to high PSA, potentially limiting bioavailability .
  • Docking studies : To predict binding affinity to targets like carbonic anhydrase, leveraging crystal structures (PDB ID: 3LXE) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded aromatic regions (e.g., pyridin-3(5H)-one protons) .
  • Isotopic labeling : Deuterated solvents (DMSO-d₆) clarify exchangeable protons (e.g., NH in piperazine) .
  • Comparative analysis : Cross-referencing with literature data for analogous pyrazolo[4,3-c]pyridines (e.g., δ 7.3–7.8 ppm for phenyl protons ).

Q. What mechanistic insights explain the anticancer activity of piperazine-carbonyl hybrids?

  • Carbonic anhydrase inhibition : The cyclohexanecarbonyl group mimics sulfonamide inhibitors, binding to the Zn²⁺ active site of hCA II .
  • Apoptosis induction : Methoxyethyl side chains enhance membrane permeability, facilitating caspase-3/7 activation in cancer cells .
  • Synergistic effects : Piperazine’s chelating properties may disrupt metal-dependent enzymatic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across similar compounds?

  • Dose-response validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to confirm IC₅₀ consistency .
  • Structural analogs : Compare with derivatives lacking the methoxyethyl group to isolate pharmacophore contributions .
  • Assay variability : Control for differences in cell line sensitivity (e.g., MCF-7 vs. HepG2) and incubation times .

Methodological Resources

  • Spectral libraries : SDBS (Spectral Database for Organic Compounds) for NMR/IR reference .
  • Software : Gaussian09 for DFT calculations to predict vibrational frequencies and NMR chemical shifts .
  • Protocols : AOAC SMPR 2014.011 for standardized phosphodiesterase inhibition assays .

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